molecular formula C5H8FN B13000988 6-Fluoro-3-azabicyclo[3.1.0]hexane

6-Fluoro-3-azabicyclo[3.1.0]hexane

Cat. No.: B13000988
M. Wt: 101.12 g/mol
InChI Key: GZDUFGFBYSRRBS-UHFFFAOYSA-N
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Description

6-Fluoro-3-azabicyclo[3.1.0]hexane is a heterocyclic compound with the molecular formula C₅H₈FN. It is a bicyclic structure containing a nitrogen atom and a fluorine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the metal-catalyzed cyclization of enynes. For instance, palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones can yield 3-azabicyclo[3.1.0]hexane derivatives . Another approach involves the photochemical decomposition of substituted pyrazolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

6-Fluoro-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-azabicyclo[3.1.0]hexane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

6-fluoro-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8FN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2

InChI Key

GZDUFGFBYSRRBS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2F)CN1

Origin of Product

United States

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